molecular formula C11H14N2O2 B2539482 (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol CAS No. 1367868-50-5

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

Cat. No.: B2539482
CAS No.: 1367868-50-5
M. Wt: 206.245
InChI Key: LVHISCMDLGYDHF-UHFFFAOYSA-N
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Description

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the benzimidazole class of heterocycles, a scaffold recognized as a privileged structure in drug discovery due to its widespread biological activities . Benzimidazoles are structural isosteres of naturally occurring nucleotides, which allows them to interact effectively with the biopolymers of living systems . This core structure is found in various marketed drugs, such as the anti-ulcer agent omeprazole and the anthelmintic drug albendazole . The specific substitution pattern on this molecule—featuring an ethyl group at the N-1 position, a methoxy group on the benzyl ring, and a hydroxymethyl group at the 2-position—makes it a valuable intermediate for synthesizing more complex molecules. The hydroxymethyl group, in particular, offers a versatile handle for further chemical transformations, such as oxidation, esterification, or etherification, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Research into similar 1,3-benzodiazol derivatives has shown a range of potential pharmacological applications, including antimicrobial, antiviral, and anticancer activities . Some benzimidazole-based compounds are known to act as topoisomerase inhibitors or as angiotensin II receptor antagonists, highlighting the therapeutic potential of this chemical class . This product is intended for research purposes only, such as in vitro testing and chemical synthesis. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1-ethyl-5-methoxybenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-13-10-5-4-8(15-2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHISCMDLGYDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phillips Condensation: Cyclocondensation of Diamines with Glycolic Acid

The Phillips method remains a cornerstone for synthesizing 2-hydroxymethyl-substituted benzimidazoles. Adapted for the target compound, this approach involves refluxing 1-ethyl-4-methoxy-o-phenylenediamine with glycolic acid in hydrochloric acid.

Reaction Mechanism

The reaction proceeds via cyclocondensation, where glycolic acid acts as a bifunctional reagent:

  • The carboxylic acid group facilitates nucleophilic attack by the diamine’s amine groups.
  • Intramolecular dehydration forms the benzimidazole ring.
  • The hydroxymethyl group is retained at position 2 through careful pH control during workup.

Optimization and Yield

  • Conditions : Reflux in 5.5 M HCl for 6 hours, followed by neutralization with ammonia.
  • Yield : Near-quantitative (100%) after recrystallization from aqueous ethanol.
  • Purity : Dependent on recrystallization solvent; ethanol-water mixtures minimize byproducts like N-alkylated derivatives.
Table 1: Phillips Method Parameters
Starting Material Acid Catalyst Temperature Time Yield
1-Ethyl-4-methoxy-o-phenylenediamine 5.5 M HCl Reflux 6 h 100%

Reduction of Aldehyde Precursors

An alternative route involves reducing 1-ethyl-5-methoxy-1H-benzimidazole-2-carbaldehyde using borohydride reagents. This method is advantageous when aldehyde intermediates are accessible via oxidation or formylation.

Sodium Borohydride Reduction

  • Procedure : The aldehyde (1-ethyl-5-methoxy-1H-benzimidazole-2-carbaldehyde) is treated with NaBH₄ in THF or ethanol at room temperature.
  • Mechanism : Borohydride selectively reduces the aldehyde to a primary alcohol without affecting the benzimidazole ring.
Table 2: Borohydride Reduction Conditions
Reducing Agent Solvent Temperature Time Yield
NaBH₄ THF 20°C 24 h 50.4%
NaBH₄ Ethanol 20°C 12 h 94%

Key Observations

  • Solvent Impact : Ethanol enhances solubility of polar intermediates, improving yield compared to THF.
  • Workup : Aqueous extraction and chromatography are critical to remove borate salts and unreacted aldehyde.

Functionalization of Preformed Benzimidazole Cores

For late-stage diversification, hydroxymethyl groups can be introduced via nucleophilic substitution or ester hydrolysis.

Alkylation of 2-Hydroxymethyl Intermediates

  • Ethylation : Treating 5-methoxy-1H-benzimidazol-2-ylmethanol with ethyl iodide in the presence of a base (e.g., K₂CO₃) introduces the N-ethyl group.
  • Challenges : Competing O-alkylation requires controlled stoichiometry and anhydrous conditions.
Table 3: N-Alkylation Optimization
Alkylating Agent Base Solvent Yield
Ethyl iodide K₂CO₃ DMF 72%
Diethyl sulfate NaH THF 68%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Phillips Method : Superior for large-scale synthesis due to minimal purification steps and high yield. However, concentrated HCl handling poses safety risks.
  • Reduction Route : Preferred for lab-scale flexibility but requires pre-synthesis of aldehyde precursors, adding steps.

Purity and Byproducts

  • Cyclocondensation may produce regioisomers if diamine substitution is ambiguous.
  • Borohydride reductions occasionally over-reduce nitro groups if present, necessitating protective strategies.

Emerging Methodologies and Innovations

Catalytic Transfer Hydrogenation

Recent studies explore using Pd/C or Raney nickel with hydrogen donors (e.g., formic acid) to reduce nitro intermediates while preserving hydroxymethyl groups.

Flow Chemistry Applications

Continuous-flow systems reduce reaction times for Phillips condensations from hours to minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol include:

Compound Substituents Key Structural Differences
(5-Bromo-1H-1,3-benzodiazol-2-yl)methanol Bromo (-Br) at position 5, no ethyl or methoxy Bromine increases molar mass (227.06 g/mol) and lipophilicity; lacks ethyl and methoxy groups.
5-Methoxy-1H-1,3-benzodiazole-2-thiol Thiol (-SH) at position 2, methoxy at position 5, no ethyl Thiol group introduces higher acidity (pKa ~8-10) and reactivity compared to hydroxymethyl.
(4-Methoxy-...-pyridin-3-yl)methanol Pyridine-sulfinyl-benzodiazole hybrid, methoxy and methyl groups on pyridine Complex hybrid structure; sulfinyl and pyridine moieties alter electronic and steric properties.
Key Observations:
  • Substituent Position : The ethyl group at position 1 in the target compound may sterically hinder interactions at the benzodiazole nitrogen, unlike analogues lacking this group .

Physical and Chemical Properties

Property Target Compound (5-Bromo-...-methanol) 5-Methoxy-...-thiol
Molar Mass (g/mol) ~209.23* 227.06 182.23
Predicted pKa ~10.5-11.5 10.93 ~8.5 (thiol group)
Solubility Moderate (polar solvents) Low (bromo increases lipophilicity) Low (thiol prone to oxidation)
Synthetic Accessibility Moderate (alkylation required) High (direct bromination) Moderate (thiol introduction)

*Calculated based on formula C₁₀H₁₃N₂O₂.

Key Observations:
  • Acidity : The hydroxymethyl group in the target compound has a predicted pKa of ~10.5–11.5, higher than the thiol analogue (~8.5) due to weaker acidity of -OH compared to -SH .
  • Lipophilicity : The ethyl and methoxy groups in the target compound likely increase logP compared to the bromo analogue, impacting membrane permeability.
Key Challenges:
  • Regioselectivity : Introducing substituents at specific positions (e.g., ethyl at N1) demands controlled reaction conditions.
  • Stability : The hydroxymethyl group may require protection during synthesis to prevent undesired oxidation or side reactions.

Biological Activity

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol, identified by its CAS number 1367868-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}

Key Properties

  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : (1-ethyl-5-methoxy-1H-benzodiazol-2-yl)methanol
  • Purity : 95%

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of benzodiazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The specific activity of this compound has not been extensively documented; however, related benzodiazole compounds have demonstrated promising results.

CompoundCell LineIC50 (nM)
Compound AMCF-725.3
Compound BSNU1677.4
(1-Ethyl-5-methoxy)UnknownTBD

The data indicates that benzodiazole derivatives can exhibit potent antiproliferative activity, suggesting that (1-ethyl-5-methoxy) may also possess similar properties.

The mechanism by which benzodiazole derivatives exert their biological effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, some derivatives have been reported to inhibit kinases such as FGFR1 and ERK1/2, which are crucial in cancer signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring can significantly influence potency and selectivity. For example:

  • Substituents at the 5-position : Methoxy groups have been associated with increased lipophilicity and improved cellular uptake.

Further research is needed to elucidate how modifications to (1-ethyl-5-methoxy) can enhance its biological activity.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol?

Answer:
The synthesis typically involves condensation of substituted benzodiazole precursors with methanol derivatives. Key steps include:

  • Reagent Selection: Use ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the ethyl group at the 1-position .
  • Methoxy Group Incorporation: Methoxylation via nucleophilic substitution or Mitsunobu reaction for the 5-methoxy substituent .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
  • Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for benzodiazole:ethylating agent) to minimize side products .

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ethyl CH2_2 at δ 1.2–1.4 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography: Use SHELXL for refinement ( ) to resolve bond lengths/angles and validate the benzodiazole core. For twinned crystals, employ SHELXD for structure solution .

Advanced: How can researchers design assays to evaluate the biological activity of this compound, considering structural analogs?

Answer:

  • Target Selection: Prioritize enzymes/receptors with known interactions with benzodiazoles (e.g., kinases, GPCRs) .
  • Assay Conditions: Use dose-response curves (0.1–100 μM) in cell-based assays (e.g., cytotoxicity) or biochemical assays (e.g., fluorescence polarization for binding affinity) .
  • Controls: Include analogs like (5-methyl-1H-benzodiazol-2-yl)methanol (antimicrobial activity ) and ethyl-substituted derivatives (e.g., compound 21 ) for comparative analysis.

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELXL mitigate them?

Answer:

  • Data Quality: High mosaicity or weak diffraction (common with flexible methoxy/ethyl groups) requires robust data collection (e.g., synchrotron radiation) .
  • Disorder Handling: Use PART instructions in SHELXL to model disordered ethyl/methoxy groups .
  • Twinned Data: Apply TWIN/BASF commands in SHELXL for twinned crystals, leveraging the Hooft parameter for validation .

Advanced: How can structure-activity relationship (SAR) studies rationalize substituent effects on biological activity?

Answer:

  • Substituent Variation: Compare ethyl (lipophilic) vs. methyl analogs () to assess solubility/binding .
  • Methoxy Position: Test 5-methoxy vs. 6-methoxy derivatives to evaluate steric/electronic effects on target interactions .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with targets like kinases .

Advanced: How should researchers address contradictions in reported biological activities of benzodiazole derivatives?

Answer:

  • Assay Reproducibility: Standardize conditions (pH, temperature, cell lines) and validate purity (HPLC ≥95%) .
  • Dose-Dependency: Re-test conflicting results across a broader concentration range (e.g., 0.01–100 μM) to identify non-linear effects .
  • Metabolic Stability: Assess compound degradation (e.g., liver microsome assays) to rule out false negatives .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking: Use SwissDock or Glide to simulate binding to homology-modeled targets (e.g., benzodiazole-binding enzymes) .
  • MD Simulations: Run 100-ns simulations (AMBER/GROMACS) to analyze stability of ligand-target complexes .
  • QSAR Modeling: Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Basic: What methods assess the chemical stability of this compound under varying conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 2–12) for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability: Heat at 40–60°C for 1 week; analyze by TLC/NMR for decomposition products .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation using UV spectroscopy .

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